molecular formula C13H26Cl2N2 B1377115 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride CAS No. 1427380-79-7

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride

Cat. No.: B1377115
CAS No.: 1427380-79-7
M. Wt: 281.3 g/mol
InChI Key: FOTKGPRVTWCSJF-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride typically involves the reaction of piperidine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity . The reaction conditions often include the use of solvents like toluene or acetonitrile, and the reactions are carried out at elevated temperatures (around 110°C) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the overall yield. The use of advanced catalytic systems and automated processes ensures the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique spirocyclic structure, which provides enhanced stability and distinct chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.2ClH/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13;;/h12,14H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKGPRVTWCSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CC23CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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